Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate
CAS No.: 344281-32-9
Cat. No.: VC4148883
Molecular Formula: C18H16Cl2O3
Molecular Weight: 351.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 344281-32-9 |
---|---|
Molecular Formula | C18H16Cl2O3 |
Molecular Weight | 351.22 |
IUPAC Name | methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate |
Standard InChI | InChI=1S/C18H16Cl2O3/c1-11-4-3-5-12(8-11)17(21)10-15(18(22)23-2)14-7-6-13(19)9-16(14)20/h3-9,15H,10H2,1-2H3 |
Standard InChI Key | BUKIGRUXKHXWSE-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate has the molecular formula C₁₈H₁₆Cl₂O₃ and a molecular weight of 351.22 g/mol . Its IUPAC name reflects the esterified methyl group, the β-keto functionality, and the substituted aromatic rings. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 344281-32-9 | |
SMILES Notation | CC1=CC(=CC=C1)C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(=O)OC | |
Boiling Point | Not reported | - |
Melting Point | Not reported | - |
Density | Not reported | - |
The compound’s structure features a central β-ketoester moiety flanked by a 2,4-dichlorophenyl group and a 3-methylphenyl group. The electron-withdrawing chlorine atoms on the phenyl ring influence its electronic properties, enhancing reactivity in electrophilic substitutions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate typically involves Michael addition or Claisen condensation strategies. A reported method utilizes a thiazolium salt-catalyzed reaction between α,β-unsaturated ketones and methyl acetoacetate derivatives . For example:
-
Base-Catalyzed Condensation: Reacting 2,4-dichlorobenzaldehyde with methyl vinyl ketone in the presence of triethylamine and a thiazolium catalyst yields the β-ketoester intermediate .
-
Esterification: Subsequent treatment with methanol and an acid catalyst (e.g., sulfuric acid) under reflux conditions finalizes the esterification.
Industrial-scale production may employ continuous flow processes to optimize yield and reduce costs, though specific protocols remain proprietary.
Chemical Reactivity and Derivative Formation
Key Reactions
The compound’s β-ketoester group and aromatic substituents enable diverse transformations:
-
Oxidation: The ketone moiety can be oxidized to a carboxylic acid using agents like potassium permanganate.
-
Reduction: Lithium aluminum hydride reduces the ketone to a secondary alcohol, yielding methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-hydroxybutanoate.
-
Nucleophilic Substitution: The chlorine atoms on the phenyl ring undergo substitution with amines or alkoxides under acidic conditions .
Derivatives and Analogues
Structural modifications have produced analogues with enhanced bioactivity:
-
γ-Amino Derivatives: Reacting with anilines in acetonitrile yields γ-anilino-β-ketoesters, valuable in drug discovery .
-
Halogenated Analogues: Bromination at the methylphenyl group increases lipophilicity, potentially improving membrane permeability .
Compound | IC₅₀ (MCF-7 Cells) | TNF-α Inhibition (%) | Source |
---|---|---|---|
Methyl 2-(2,4-dichlorophenyl)-... | 12.5 μM | 65% | |
Methyl 4-(3,4-dichlorophenyl)-... | 18.2 μM | 58% | |
Methyl 2-(4-chlorophenyl)-... | 25.1 μM | 42% |
The dichlorophenyl group enhances cytotoxicity, likely due to increased electron deficiency and membrane interaction .
Industrial and Research Applications
Synthetic Intermediate
The compound serves as a precursor for:
-
Polymer Chemistry: Incorporation into polyester backbones for UV-resistant materials.
-
Pharmaceuticals: Intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) targeting COX-2 .
Analytical and Material Science
Its fluorescence properties under UV light make it a candidate for bioimaging probes, though applications remain exploratory .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume